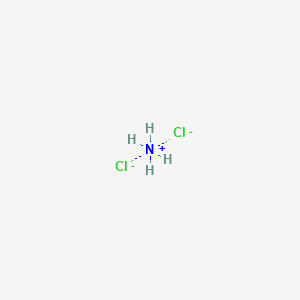
Pubchem_71346396
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71346396 is a chemical compound listed in the PubChem database, a public repository for chemical substances and their properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71346396 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but common methods include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form a larger, more complex molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can be crucial for achieving the desired chemical structure.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste. Common industrial techniques include:
Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, which can increase efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pubchem_71346396 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Pubchem_71346396 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pubchem_71346396 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Pubchem_71346396 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Pubchem_12345678: This compound has a similar structure but different functional groups, leading to different chemical properties.
Pubchem_87654321: This compound has a similar molecular weight but different reactivity, making it suitable for different applications.
Propriétés
Numéro CAS |
151621-34-0 |
|---|---|
Formule moléculaire |
Cl2H4N- |
Poids moléculaire |
88.94 g/mol |
Nom IUPAC |
azanium;dichloride |
InChI |
InChI=1S/2ClH.H3N/h2*1H;1H3/p-1 |
Clé InChI |
SJSWRKNSCWKNIR-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
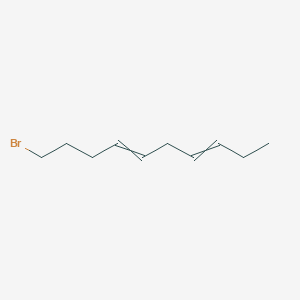
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
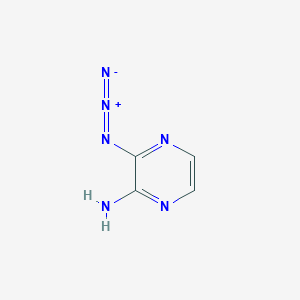
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
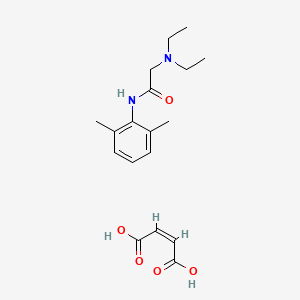

![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
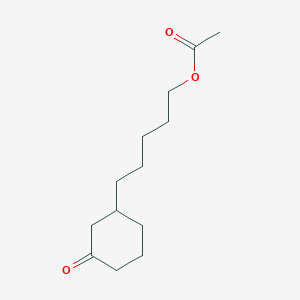
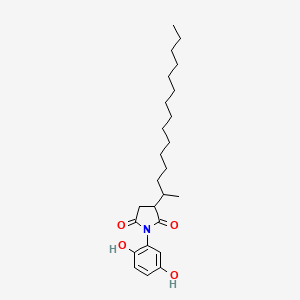
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)

